3-(1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
The compound contains several functional groups including a benzo[d]thiazole, a piperidine, and a pyrido[2,3-d]pyrimidin-4-one. These groups are common in medicinal chemistry and are often found in biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple heterocyclic rings. These rings can participate in a variety of interactions including pi stacking and hydrogen bonding, which can influence the compound’s properties and biological activity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple heterocyclic rings and a piperidine group could impact its solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Applications in Medicinal Chemistry
- Research has developed methods for synthesizing pyrido[2,3-d]pyrimidines, thiazolo[3,2-a]pyridines, pyrano[2,3-b]benzopyrrole, and pyrido[2,3-d]benzopyrrole derivatives, exploring their potential applications in medicinal chemistry due to their antimicrobial properties (Mahmoud et al., 2007). These compounds, including variations incorporating the benzothiazole moiety, offer a rich platform for developing new therapeutic agents due to their diverse biological activities.
Antiproliferative Activity
- A study synthesized thiazole/benzothiazole fused pyranopyrimidine derivatives and evaluated their antiproliferative activity against various cancer cell lines, highlighting the potential of these compounds in cancer research. Among them, certain derivatives demonstrated selective cytotoxicity towards cancer cells, indicating their utility in designing cancer therapies (Nagaraju et al., 2020).
Antimicrobial Activity
- The antimicrobial activities of novel fluorinated thiazolo[3,2-a]pyridines and thiazolo[2',3':1,6]pyrido[2,3-d]pyrimidines were investigated, showing effectiveness against various microbial strains. This underscores the potential of these compounds in developing new antimicrobial agents (El-Maghraby et al., 2002).
Antitumor Evaluation
- Another study focused on synthesizing 2,4,6-trisubstituted pyrimidine derivatives containing the benzothiazole moiety, evaluating their antitumor activities. Some compounds showed moderate to strong antitumor activities against various cancer cell lines, highlighting the therapeutic potential of these derivatives (Li et al., 2020).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S/c26-19(13-3-4-16-17(10-13)28-12-23-16)24-8-5-14(6-9-24)25-11-22-18-15(20(25)27)2-1-7-21-18/h1-4,7,10-12,14H,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJSRLDWMSMYCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)C4=CC5=C(C=C4)N=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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